"Azepan-1-yl-piperazin-1-yl-methanone" physical and chemical properties
"Azepan-1-yl-piperazin-1-yl-methanone" physical and chemical properties
The "Azep-Pip-Urea" Scaffold: Physicochemical Profiling & Synthetic Utility in Drug Discovery
Executive Summary
Azepan-1-yl-piperazin-1-yl-methanone (CAS: 41340-91-4) is a bicyclic urea derivative characterized by a central carbonyl linker connecting a seven-membered azepane ring and a six-membered piperazine ring.[1][2] In medicinal chemistry, this compound serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, particularly within the G-Protein Coupled Receptor (GPCR) family (e.g., Histamine H3, Serotonin 5-HT).
Its value lies in its bifunctional nature : the azepane ring provides a hydrophobic, space-filling moiety often required for hydrophobic pockets, while the piperazine ring offers a basic secondary amine (
Chemical Identity & Structural Analysis[3]
| Property | Specification |
| IUPAC Name | Azepan-1-yl(piperazin-1-yl)methanone |
| Common Synonyms | 1-(Azepan-1-ylcarbonyl)piperazine; Azaperhydroepinyl piperazinyl ketone |
| CAS Number | 41340-91-4 |
| Molecular Formula | |
| SMILES | O=C(N1CCNCC1)N1CCCCCC1 |
| InChI Key | JUXPKLBIQOHCHE-UHFFFAOYSA-N |
| Structure Class | Unsymmetrical Urea; Cyclic Amine |
Structural Features[1][2][3]
-
Urea Linkage: The central carbonyl group is planar and rigid, restricting the conformational flexibility between the two rings. This rigidity is advantageous for reducing the entropic penalty upon binding to a receptor.
-
Azepane Ring: A 7-membered hydrophobic ring. Unlike the more common piperidine (6-membered), the azepane ring adopts a flexible twist-chair conformation, allowing it to mold into slightly larger or irregularly shaped hydrophobic pockets.
-
Piperazine Ring: Contains a secondary amine (
), making the molecule amphiphilic. This site is the primary point of reactivity for library synthesis.
Physicochemical Properties
Data represents a synthesis of experimental values and high-confidence predictive models (ACD/Labs, ChemAxon).
| Parameter | Value | Implications for Drug Design |
| Molecular Weight | 211.30 g/mol | Fragment-like; ideal for "Lead-Like" libraries (MW < 300). |
| LogP (Octanol/Water) | 1.15 ± 0.3 | Moderate lipophilicity; likely blood-brain barrier (BBB) permeable. |
| Topological PSA | 45.6 Ų | Excellent range for CNS penetration (Target < 90 Ų). |
| H-Bond Donors | 1 (NH) | Low donor count favors membrane permeability. |
| H-Bond Acceptors | 3 (2x N, 1x O) | Standard for small molecule drugs. |
| ~9.1 (Piperazine NH) | Exists as a cation at physiological pH (7.4), aiding aqueous solubility. | |
| Physical State | Viscous Oil / Low-melting Solid | Free base is often an oil; HCl salt is a crystalline solid. |
Synthetic Methodologies
The synthesis of Azepan-1-yl-piperazin-1-yl-methanone requires the formation of an unsymmetrical urea. The challenge is preventing the formation of symmetrical byproducts (e.g., bis-azepane urea or bis-piperazine urea).
Method A: The Carbamoyl Chloride Step-Wise Route (High Precision)
This method is preferred for scale-up as it isolates the reactive intermediate.
-
Activation: React Azepane with Phosgene (or Triphosgene) to form Azepane-1-carbonyl chloride.
-
Coupling: React the chloride with excess Piperazine (or mono-protected Boc-piperazine).
Figure 1: Step-wise synthesis via carbamoyl chloride intermediate to ensure regioselectivity.
Method B: CDI One-Pot Coupling (Lab Scale / Green Chemistry)
Uses 1,1'-Carbonyldiimidazole (CDI) to avoid phosgene.
-
Activation: Treat Azepane with 1.1 eq of CDI in THF (
). -
Coupling: Add Piperazine (or N-Boc-piperazine) to the reaction mixture.
-
Deprotection (if needed): If Boc-piperazine was used, treat with TFA/DCM.
Critical Protocol Note: If using free piperazine, use a large excess (5-10 eq) to prevent the formation of the symmetrical urea dimer. The excess piperazine can be removed via aqueous wash or sublimation.
Reactivity & Derivatization Workflow
The secondary amine on the piperazine ring is the "handle" for medicinal chemists. It allows this scaffold to be snapped onto various aromatic cores.
Common Functionalization Pathways
-
Reductive Amination: Reaction with aldehydes/ketones +
. -
Nucleophilic Substitution (
): Reaction with chloropyrimidines or fluoronitrobenzenes. -
Amide Coupling: Reaction with carboxylic acids + HATU/DIEA.
-
Sulfonylation: Reaction with sulfonyl chlorides.
Figure 2: Divergent synthesis strategies utilizing the secondary amine handle.
Biological Applications & Context
This scaffold is frequently observed in the patent literature for Central Nervous System (CNS) indications.
-
Histamine H3 Antagonists: The piperazine-urea motif is a classic bioisostere for the piperidine-amide motifs found in H3 ligands. The azepane ring provides bulk tolerance in the receptor's hydrophobic region.
-
Serotonin (5-HT) Modulators: The basic nitrogen of the piperazine mimics the protonated amine of serotonin, while the urea linker positions the hydrophobic azepane tail into the receptor's orthosteric or allosteric pocket.
-
Solubility Enhancer: In fragment-based drug discovery (FBDD), this unit is attached to insoluble aromatic cores to improve LogD and metabolic stability (ureas are generally more stable to hydrolysis than esters or amides).
Safety & Handling Protocol
Hazard Classification: Irritant (Skin, Eye, Respiratory). Signal Word: Warning.
Standard Operating Procedure (SOP)
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at
. The secondary amine can absorb from the air (forming carbamates) or oxidize over long periods. -
Spill Cleanup: Absorb with sand/vermiculite. Neutralize with dilute acetic acid if necessary before disposal.
-
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides (unless intended for reaction).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1067247, Azepan-1-yl(piperazin-1-yl)methanone. Retrieved from [Link]
